1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde is a chemical compound that features a nitrobenzyl group attached to an indole ring, with an aldehyde functional group at the 3-position of the indole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while ensuring safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 1-(2-nitrobenzyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(2-aminobenzyl)-1H-indole-3-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Nitrobenzyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(2-nitrobenzyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function and activity .
Comparison with Similar Compounds
- 2-Nitrobenzyl alcohol
- 2-Nitrobenzyl chloride
- 2-Nitrobenzyl bromide
Comparison: In contrast, other nitrobenzyl compounds like 2-nitrobenzyl alcohol and 2-nitrobenzyl chloride lack the indole ring and have different functional groups, leading to variations in their chemical behavior and uses .
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-11-13-10-17(16-8-4-2-6-14(13)16)9-12-5-1-3-7-15(12)18(20)21/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEHIKOXSFFTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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